

Independent verification of C19H20BrN3O6's mechanism of action

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Compound of Interest		
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An Independent Verification and Comparative Analysis of Heterobifunctional Crosslinker Mechanisms of Action

Introduction

An inquiry into the mechanism of action for a compound with the molecular formula C19H20BrN3O6 did not yield a direct match in publicly available chemical databases. However, a closely related compound, (2,5-dioxopyrrolidin-1-yl) 6-[[4-[(2-bromoacetyl)amino]cyclohexanecarbonyl]amino]hexanoate (molecular formula C19H28BrN3O6), is a known chemical entity. This compound belongs to the class of heterobifunctional crosslinkers, which are pivotal reagents in biochemistry and drug development for covalently linking two different molecules. Given the structural similarity and the well-defined function of the latter, this guide will focus on the mechanism of action of this class of compounds, hereafter referred to as NHS-bromoacetyl derivative, and compare it with other commonly used heterobifunctional crosslinkers.

This guide provides a detailed comparison of the NHS-bromoacetyl derivative with two alternative crosslinking agents: SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and LC-SPDP (Succinimidyl 6-(3-[2-pyridyldithio]-propionamido)hexanoate). The comparison covers their mechanisms of action, key quantitative characteristics, and standard experimental protocols for their application in protein conjugation.

Comparative Analysis of Crosslinker Performance



The selection of a crosslinker is dictated by the specific application, including the functional groups available on the target molecules, the desired spacer arm length, and whether a cleavable linkage is required. The following table summarizes the key quantitative data for the NHS-bromoacetyl derivative and its alternatives.

Feature	NHS-bromoacetyl derivative (Inferred)	SMCC (Succinimidyl 4-(N-maleimidomethyl)c yclohexane-1- carboxylate)	LC-SPDP (Succinimidyl 6-(3- [2-pyridyldithio]- propionamido)hexa noate)
Molecular Formula	C19H28BrN3O6	C16H18N2O6	C18H23N3O5S2
Molecular Weight	474.35 g/mol	334.32 g/mol	425.52 g/mol
Spacer Arm Length	~15 Å (estimated)	8.3 Å	15.7 Å
Amine-Reactive Group	N-hydroxysuccinimide (NHS) ester	N-hydroxysuccinimide (NHS) ester	N-hydroxysuccinimide (NHS) ester
Sulfhydryl-Reactive Group	Bromoacetyl	Maleimide	Pyridyldithiol
Cleavability	Non-cleavable	Non-cleavable	Cleavable (by reducing agents)
Water Solubility	Low (requires organic solvent)	Low (requires organic solvent)	Low (requires organic solvent)
Optimal pH for Amine Reaction	7.2 - 8.5	7.0 - 9.0[1]	7.0 - 8.0[2]
Optimal pH for Sulfhydryl Reaction	7.2 - 9.0[3]	6.5 - 7.5[1]	7.0 - 8.0[2]

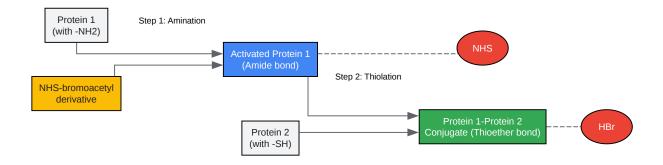
Mechanism of Action and Signaling Pathways

Heterobifunctional crosslinkers function by a two-step reaction mechanism, allowing for the controlled conjugation of two different molecules.

1. NHS-bromoacetyl Derivative:



The NHS-bromoacetyl derivative first reacts with a primary amine on the first target molecule (e.g., a protein) via its NHS ester group, forming a stable amide bond. The bromoacetyl group is then available to react with a sulfhydryl group (e.g., from a cysteine residue) on a second molecule, forming a stable thioether bond.



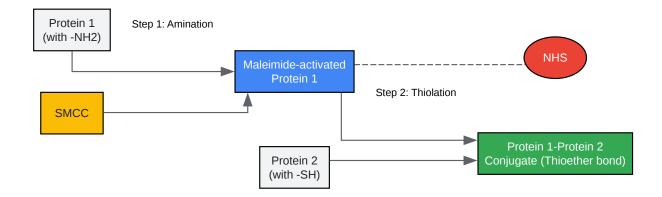
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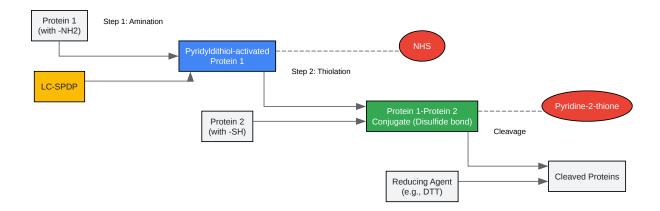
Mechanism of NHS-bromoacetyl crosslinking.

2. SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate):

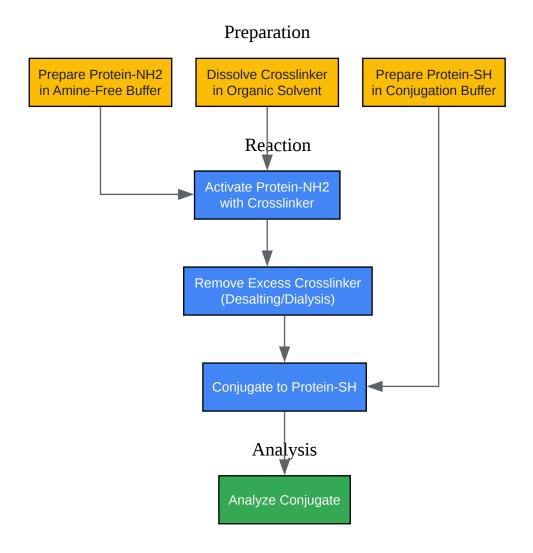
Similar to the NHS-bromoacetyl derivative, SMCC's NHS ester reacts with primary amines. The maleimide group then specifically reacts with sulfhydryl groups to form a stable thioether linkage. The cyclohexane ring in SMCC's spacer arm adds stability to the maleimide group, reducing its hydrolysis in aqueous solutions.[1]



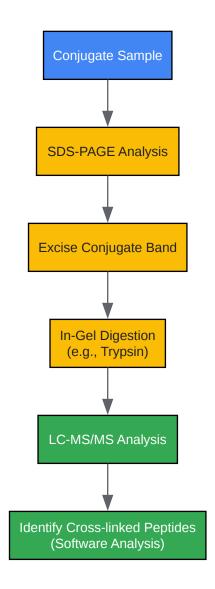












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